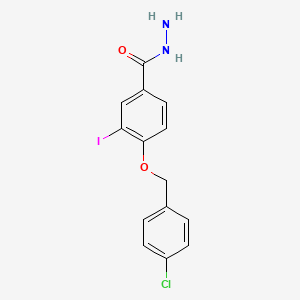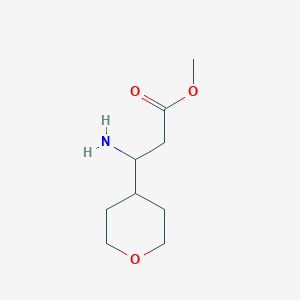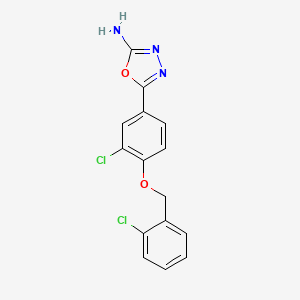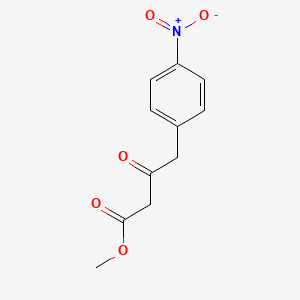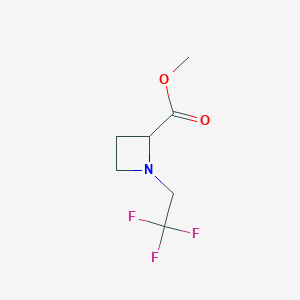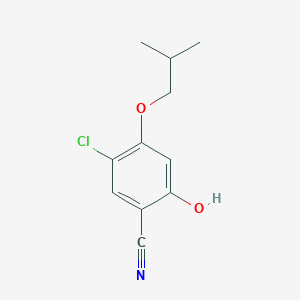
5-Chloro-2-hydroxy-4-isobutoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-hydroxy-4-isobutoxybenzonitrile typically involves the reaction of 5-chloro-2-hydroxybenzonitrile with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-2-hydroxy-4-isobutoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products:
Substitution Reactions: Products with different substituents replacing the chlorine atom.
Oxidation Reactions: Products like ketones or aldehydes.
Reduction Reactions: Products like primary or secondary amines.
Aplicaciones Científicas De Investigación
5-Chloro-2-hydroxy-4-isobutoxybenzonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential lead compound for drug discovery and development.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-hydroxy-4-isobutoxybenzonitrile is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparación Con Compuestos Similares
- 5-Chloro-2-hydroxybenzonitrile
- 5-Chloro-2-hydroxy-4-methoxybenzonitrile
- 5-Chloro-2-hydroxy-4-ethoxybenzonitrile
Comparison: 5-Chloro-2-hydroxy-4-isobutoxybenzonitrile is unique due to its isobutoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may have different solubility, stability, and interaction profiles with biological targets .
Propiedades
Fórmula molecular |
C11H12ClNO2 |
|---|---|
Peso molecular |
225.67 g/mol |
Nombre IUPAC |
5-chloro-2-hydroxy-4-(2-methylpropoxy)benzonitrile |
InChI |
InChI=1S/C11H12ClNO2/c1-7(2)6-15-11-4-10(14)8(5-13)3-9(11)12/h3-4,7,14H,6H2,1-2H3 |
Clave InChI |
QVAOHHCSUFCRFN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC1=C(C=C(C(=C1)O)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




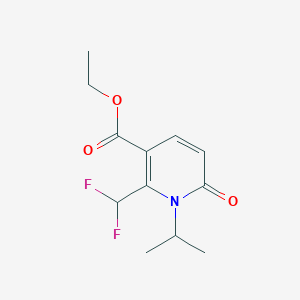
![2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid](/img/structure/B15230001.png)


